
3,3-Difluorooxetane
Overview
Description
3,3-Difluorooxetane (3,3-diFox) is a four-membered oxygen-containing heterocycle with two fluorine atoms substituted at the 3-position. Its compact, strained ring structure and fluorine substituents confer unique electronic, steric, and physicochemical properties, making it valuable in medicinal chemistry for bioisosteric replacements. Studies highlight its role in optimizing drug candidates by modulating lipophilicity (LogP), acidity (pKa), and metabolic stability while retaining biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-difluorooxetane typically involves the difluorocyclopropanation of silyl enolates, followed by intramolecular nucleophilic substitution. One common method starts with the preparation of 2,2-difluoro-3-haloalcohols, which undergo intramolecular cyclization to form the oxetane ring . The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the scalability of the synthetic routes mentioned above suggests that similar approaches could be adapted for large-scale production. The use of continuous flow reactors and optimization of reaction parameters could further enhance the efficiency and cost-effectiveness of industrial synthesis .
Chemical Reactions Analysis
Ring-Opening Reactions
The oxetane ring’s inherent strain (≈25 kcal/mol) facilitates nucleophilic ring-opening reactions. Fluorination at C3 enhances electrophilicity, enabling selective transformations:
Nucleophilic Attack
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Azide-Mediated Opening : 3,3-diFox undergoes enantioselective ring-opening with sodium azide via an S2 mechanism, yielding fluorinated γ-azido alcohols. A halohydrin dehalogenase mutant (HheD8-M3) achieves >99% enantiomeric excess (e.e.) in this process .
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Alcoholysis : Reaction with alcohols (e.g., methanol) under acidic conditions generates fluorinated ethers. The reaction proceeds via protonation of the oxetane oxygen, followed by nucleophilic attack .
Example Conditions:
Reagent | Catalyst | Temp. | Yield | Selectivity | Source |
---|---|---|---|---|---|
NaN | HheD8-M3 | 30°C | 85% | >99% e.e. | |
MeOH/HSO | None | 60°C | 72% | N/A |
Catalytic Difluorocarbene Insertion
A breakthrough method converts epoxides to α,α-difluoro-oxetanes via copper-catalyzed difluorocarbene insertion :
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Epoxide Activation : A copper catalyst stabilizes difluorocarbene generated from ClCFCONa.
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Ring Expansion : Difluorocarbene inserts into the epoxide, forming a metallacycle intermediate.
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Cyclization : Rearrangement yields 3,3-diFox with >90% regioselectivity.
Mechanistic Insights:
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Computational studies confirm a stepwise process involving carbene coordination and oxetane ring closure .
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The reaction avoids defluorination, a common issue in traditional methods.
Aza-Michael Addition
3,3-diFox participates in aza-Michael additions with NH-heterocycles (e.g., pyrrole), forming fluorinated azetidine derivatives:
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Conditions : Reaction with methyl azetidin-3-ylidene acetate in THF at 25°C.
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Outcome : 3,3-Difluoro-1-(oxetan-3-yl)azetidine is synthesized in 68% yield.
Hydrogenolysis and Functionalization
The C3 position of 3,3-diFox derivatives can be functionalized via hydrogenolysis:
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Triflate Formation : Secondary alcohols at C3 are converted to triflates (TfO, 0°C).
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Nucleophilic Displacement : Triflates react with NaN or KF to install azide or fluorine groups .
Example:
Starting Material | Reagent | Product | Yield | Source |
---|---|---|---|---|
3-Hydroxy-3-diFox | TfO | 3-Triflate-3-diFox | 92% | |
3-Triflate-3-diFox | NaN | 3-Azido-3-diFox | 88% |
Metabolic Stability and Derivatization
3,3-diFox enhances metabolic stability in drug candidates:
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Fenebrutinib Analogues : Replacement of phenyl with 3,3-diFox reduced LogD by 1.2 units and improved solubility (from <0.1 mg/mL to 2.4 mg/mL) .
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GLP-1R Agonists : Incorporation into danuglipron avoided metabolic instability seen in non-fluorinated analogues .
Electronic and Steric Effects
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pKa Modulation : Fluorination lowers basicity (e.g., pKa reduction from 7.8 to 5.0 in GDC-0349) .
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Lipophilicity : LogP of 3,3-diFox-containing compounds is ≈1.5, compared to 2.7 for non-fluorinated counterparts .
Stability Under Physiological Conditions
3,3-diFox exhibits resistance to hydrolysis at pH 7.4 (t > 24 h) , making it suitable for oral drug formulations.
Scientific Research Applications
Scientific Research Applications
1. Bioisosteric Replacements in Drug Discovery
The primary application of 3,3-difluorooxetane is as a bioisosteric replacement for traditional functional groups such as esters and amides. Its incorporation into drug candidates can lead to improved pharmacokinetic and pharmacodynamic profiles. A comprehensive study demonstrated that derivatives of drugs containing the 3,3-diFox unit exhibited favorable chemical stability and biological activity compared to their non-fluorinated counterparts .
2. Modulation of Drug Properties
Research has shown that the introduction of this compound can significantly alter the acidity (pKa), lipophilicity (LogP), and solubility of drug molecules. These modifications can enhance the absorption and distribution characteristics of drugs in biological systems .
Table 1: Physicochemical Properties of this compound Derivatives
Property | Value | Comparison to Traditional Groups |
---|---|---|
pKa | Lower than amide/ester | Enhanced stability |
LogP | Higher lipophilicity | Improved membrane permeability |
Solubility | Increased | Better aqueous solubility |
Case Studies
Case Study 1: VHL Inhibitors
A notable application of this compound was reported in the development of VHL inhibitors. The study highlighted how incorporating this functional group into a lead compound significantly improved its potency and cellular activity while reducing off-target effects . The oxetane moiety provided a strategic advantage by modulating interactions with biological targets.
Case Study 2: Clinical Candidates
Several clinical candidates containing oxetane rings are currently undergoing trials. For instance, GDC-0349, which includes a this compound substituent, demonstrated enhanced selectivity and reduced metabolic clearance issues compared to earlier iterations without this functional group . This case illustrates the practical benefits of using this compound in optimizing drug candidates for clinical efficacy.
Mechanism of Action
The mechanism by which 3,3-difluorooxetane exerts its effects is primarily related to its ability to act as a bioisosteric replacement for other functional groups. The fluorine atoms influence the electronic distribution within the molecule, enhancing its stability and reactivity. This allows the compound to interact with molecular targets in a manner similar to other functional groups, while often providing improved properties such as increased metabolic stability and reduced toxicity .
Comparison with Similar Compounds
Structural Analogues of 3,3-Difluorooxetane
Key structurally related compounds include:
- 3,3-Difluoroazetidine Hydrochloride (azetidine analogue with nitrogen instead of oxygen).
- 2,2,x-Tris(trifluoromethyl)trifluorooxetane (fluorinated oxetane with bulkier substituents).
- Tetrafluoro-tetramethylene Oxide (fluorinated cyclic ether with a larger ring).
Physicochemical Properties
Key Findings:
- Lipophilicity : this compound (LogP = 1.2) balances polarity and lipophilicity better than its azetidine analogue (LogP = 0.5), making it superior for membrane permeability in drug candidates .
- Acidity : The pKa of 3,3-diFox (~3.8) is lower than that of 3,3-difluoroazetidine (~7.5), enhancing its stability in acidic environments .
- Steric Effects : Bulkier derivatives like 2,2,x-Tris(trifluoromethyl)trifluorooxetane exhibit higher LogP (3.8) and thermal stability, favoring material science applications over biological use .
Biological Activity
3,3-Difluorooxetane (3,3-diFOx) is a novel compound that has garnered attention in medicinal chemistry due to its potential as a bioisosteric replacement in drug design. This article provides an overview of the biological activity associated with 3,3-diFOx, highlighting its applications, synthesis, and biological evaluations based on recent research findings.
The oxetane ring is a four-membered cyclic ether that has recently emerged as a promising scaffold in drug discovery. The introduction of fluorine atoms into the oxetane structure enhances its electronic properties and biological activity. The 3,3-difluoro substitution specifically contributes to improved lipophilicity and metabolic stability, making it an attractive candidate for medicinal applications.
Synthesis and Properties
The synthesis of this compound involves several chemical reactions that can be tailored to introduce various substituents. The properties of 3,3-diFOx include:
- Molecular Weight : Low molecular weight conducive for drug-like properties.
- Polarity : High polarity improves solubility in biological systems.
- Stability : Enhanced chemical stability compared to other oxetane derivatives.
Biological Evaluations
Recent studies have evaluated the biological activity of compounds incorporating the 3,3-diFOx moiety. The following table summarizes key findings from various research efforts:
Compound | Biological Target | IC50 Value (µM) | Remarks |
---|---|---|---|
Triazolyl derivative 34 | DltA enzyme (Enterococcus faecalis) | 3.4 | Potent inhibitor, comparable to nucleoside derivatives |
Acyclonucleoside with fluoro-alkenyl moiety | DltA enzyme | 7.4 | Effective surrogate for ribosyl nucleoside |
Compound with methoxymethyl-oxetane | EZH2 inhibitor | N/A | Improved metabolic stability and solubility |
These evaluations demonstrate that the incorporation of the 3,3-diFOx unit can significantly enhance the inhibitory activity of various compounds against specific biological targets.
Case Studies
- Bioisosteric Replacement : A study highlighted the use of 3,3-diFOx as a bioisosteric replacement for traditional functional groups in drug candidates. The results indicated that compounds with this substitution maintained or enhanced their biological activity while offering better pharmacokinetic profiles .
- Inhibition Studies : Inhibitory activities against the DltA enzyme were assessed for several derivatives containing the 3,3-diFOx unit. Notably, a triazolyl derivative exhibited an IC50 value of 3.4 µM, demonstrating its potential as a therapeutic agent against bacterial infections .
The mechanism by which this compound exerts its biological effects is largely attributed to its ability to mimic natural substrates in enzymatic reactions. This mimicry allows for effective binding to target proteins, thereby inhibiting their function. The presence of fluorine atoms further enhances interactions through increased electron density and hydrophobicity.
Q & A
Q. How can researchers design a scalable synthetic route for multigram production of 3,3-difluorooxetane (3,3-diFox) in drug discovery programs?
Methodological Answer:
A scalable synthesis involves optimizing reaction steps, including fluorination and cyclization. For example, fluorination of oxetane precursors using reagents like DAST (diethylaminosulfur trifluoride) under controlled temperatures (−78°C to 0°C) minimizes side reactions. Post-reaction purification via column chromatography or recrystallization ensures high yield (>70%) and purity (>95%). Stability studies under varying pH and temperature conditions are critical to validate storage protocols for intermediates .
Q. What experimental approaches are used to quantify the steric and electronic effects of the 3,3-diFox group compared to traditional substituents?
Methodological Answer:
Steric parameters (e.g., A-values) are measured using NMR spectroscopy to analyze substituent-induced conformational changes in model compounds. Electronic effects are quantified via Hammett σ constants derived from pKa measurements of substituted benzoic acids. Computational methods (DFT calculations) complement experimental data to map electrostatic potential surfaces and frontier molecular orbitals, revealing the electron-withdrawing nature of 3,3-diFox .
Q. How can researchers resolve contradictions in reported polymerizability of this compound derivatives?
Methodological Answer:
Discrepancies in polymerization outcomes (e.g., failed chain propagation vs. successful fluoropolymer synthesis) may arise from monomer purity or initiator selection. Systematic studies should include:
- Purity Analysis: GC-MS or HPLC to verify absence of inhibitors (e.g., moisture, residual catalysts).
- Initiator Screening: Testing cationic (BF₃·OEt₂) or anionic (n-BuLi) initiators under inert conditions.
- Kinetic Monitoring: Real-time FTIR or GPC to track molecular weight evolution and identify termination pathways .
Q. What methodologies are recommended to evaluate 3,3-diFox as a bioisostere for carbonyl or sulfone groups in lead optimization?
Methodological Answer:
A comparative bioisosteric analysis involves:
- Structural Overlay: X-ray crystallography or computational docking to assess spatial and electronic mimicry.
- In Vitro Assays: Measure binding affinity (e.g., SPR, ITC) and functional activity (e.g., enzyme inhibition) against parent compounds.
- ADMET Profiling: Compare LogP (via shake-flask method), metabolic stability (microsomal assays), and membrane permeability (Caco-2/PAMPA) to validate pharmacokinetic improvements .
Q. How can researchers experimentally determine the chemical stability of 3,3-diFox under physiological conditions?
Methodological Answer:
Stability assays include:
- pH Stability: Incubate 3,3-diFox derivatives in buffers (pH 1–10) at 37°C, monitoring degradation via LC-MS over 24–72 hours.
- Oxidative Stress Testing: Expose compounds to H₂O₂ or cytochrome P450 enzymes to assess susceptibility to oxidation.
- Thermal Analysis: DSC/TGA to identify decomposition thresholds and excipient compatibility .
Q. What strategies address low solubility of 3,3-diFox-containing compounds in aqueous screening assays?
Methodological Answer:
- Co-solvent Systems: Use DMSO/PBS mixtures (≤10% DMSO) to maintain compound solubility without disrupting assay integrity.
- Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) transiently to enhance solubility, followed by enzymatic cleavage in vivo.
- Nanoformulation: Encapsulate compounds in liposomes or polymeric nanoparticles to improve dispersibility and bioavailability .
Q. How should researchers interpret conflicting cytotoxicity data for 3,3-diFox derivatives in cell-based studies?
Methodological Answer:
Contradictions may stem from cell line variability or assay conditions. Mitigation strategies include:
- Panel Testing: Screen across multiple cell lines (e.g., HepG2, HEK293) to identify tissue-specific toxicity.
- Mechanistic Studies: Conduct transcriptomics/proteomics to differentiate on-target vs. off-target effects.
- Dose-Response Validation: Use Hill slope analysis to confirm EC₅₀/IC₅₀ consistency across replicates .
Q. What analytical techniques are critical for characterizing 3,3-diFox-containing polymers?
Methodological Answer:
Properties
IUPAC Name |
3,3-difluorooxetane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4F2O/c4-3(5)1-6-2-3/h1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJXRBOWCNYSSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4F2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
94.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.